4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Overview
Description
4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpyrrolidin-2-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the pyrrolidin-2-one ring.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUVLTULCWVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268333 | |
Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171825-25-4 | |
Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171825-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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